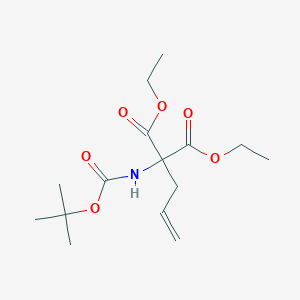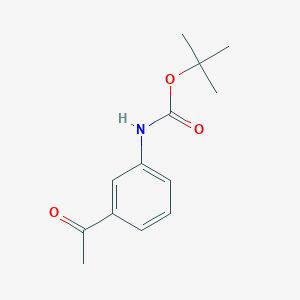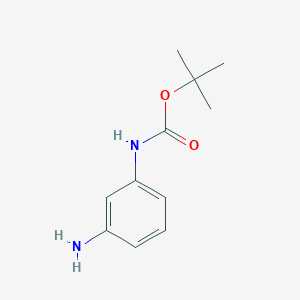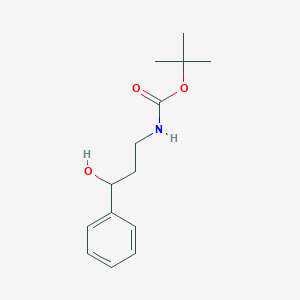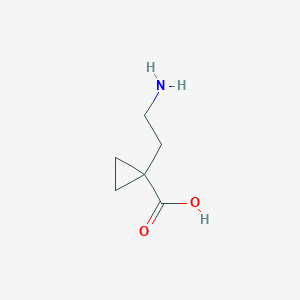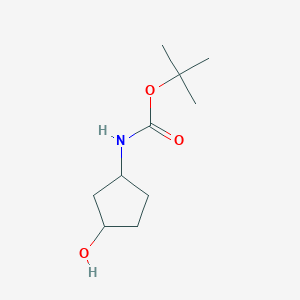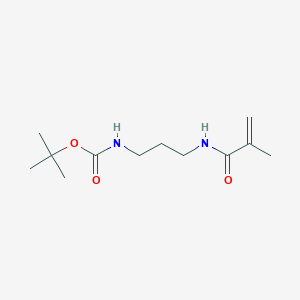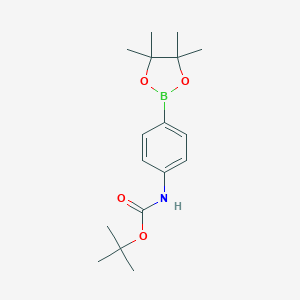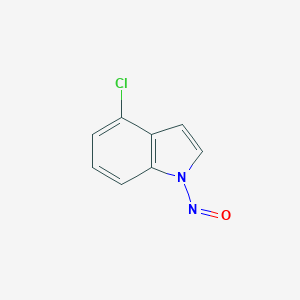
1H-Indole, 4-chloro-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 4-chloro-1-nitroso-, also known as 4-Chloro-1-nitrosopyrrolo[2,3-b]indole (4-Cl-Pyrr), is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This molecule belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-Cl-Pyrr is not fully understood. However, studies have suggested that it may act through the inhibition of enzymes involved in DNA replication and repair. Additionally, it may induce oxidative stress and activate the caspase pathway, leading to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Cl-Pyrr can induce DNA damage and inhibit cell proliferation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have anti-inflammatory and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Cl-Pyrr in lab experiments is its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for drug development. However, one limitation is its low yield and purity, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 4-Cl-Pyrr. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and other diseases. Additionally, studies can be conducted to optimize the synthesis method to increase the yield and purity of the product. Finally, studies can be conducted to investigate the toxicity and safety of 4-Cl-Pyrr in vivo.
Métodos De Síntesis
The synthesis of 4-Cl-Pyrr involves the reaction of 4-chloropyrrole-2-carbaldehyde and hydroxylamine hydrochloride in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction followed by cyclization to form the desired product. The yield of this reaction is around 50%, and the purity of the product can be increased through recrystallization.
Aplicaciones Científicas De Investigación
4-Cl-Pyrr has been studied extensively for its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have demonstrated that 4-Cl-Pyrr can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.
Propiedades
Número CAS |
126590-88-3 |
|---|---|
Nombre del producto |
1H-Indole, 4-chloro-1-nitroso- |
Fórmula molecular |
C8H5ClN2O |
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
4-chloro-1-nitrosoindole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-6(7)4-5-11(8)10-12/h1-5H |
Clave InChI |
HIJZOLDFHYLQHH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2N=O)C(=C1)Cl |
SMILES canónico |
C1=CC2=C(C=CN2N=O)C(=C1)Cl |
Otros números CAS |
126590-88-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



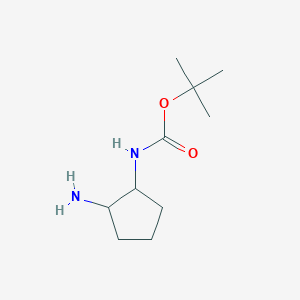
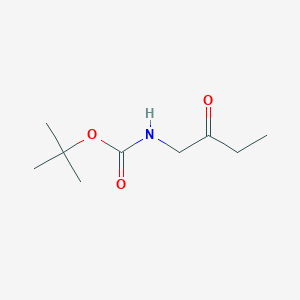
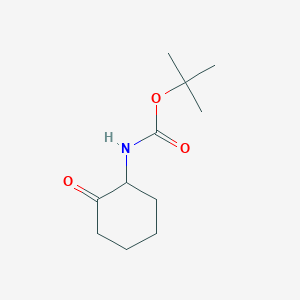
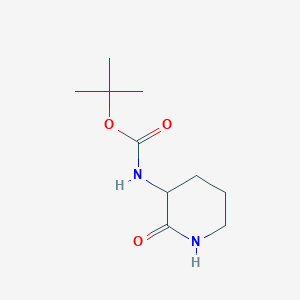
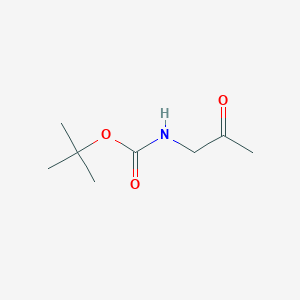
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
